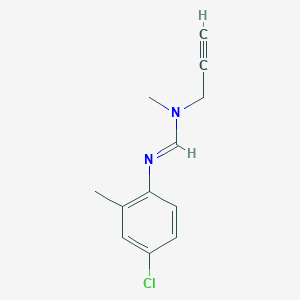
N'-(4-Chloro-2-methylphenyl)-N-methyl-N-prop-2-yn-1-ylmethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-Chloro-2-methylphenyl)-N-methyl-N-prop-2-yn-1-ylmethanimidamide is a chemical compound with a complex structure that includes a chloro-substituted phenyl ring, a methyl group, and a propynyl group
Preparation Methods
The synthesis of N’-(4-Chloro-2-methylphenyl)-N-methyl-N-prop-2-yn-1-ylmethanimidamide typically involves multiple steps. One common method includes the reaction of 4-chloro-2-methylbenzene with methanesulfonic acid chloride in the presence of pyridine to form 4-chloro-2-methylphenyl methanesulfonate . This intermediate can then be further reacted with appropriate reagents to introduce the propynyl and methanimidamide groups under controlled conditions.
Chemical Reactions Analysis
N’-(4-Chloro-2-methylphenyl)-N-methyl-N-prop-2-yn-1-ylmethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Addition: The propynyl group can participate in addition reactions with electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-(4-Chloro-2-methylphenyl)-N-methyl-N-prop-2-yn-1-ylmethanimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(4-Chloro-2-methylphenyl)-N-methyl-N-prop-2-yn-1-ylmethanimidamide involves its interaction with specific molecular targets. The chloro and propynyl groups play a crucial role in binding to active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N’-(4-Chloro-2-methylphenyl)-N-methyl-N-prop-2-yn-1-ylmethanimidamide can be compared with similar compounds such as:
4-Chloro-2-methylphenol: Shares the chloro and methyl groups but lacks the propynyl and methanimidamide groups.
N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide: Contains a similar phenyl ring but has different substituents.
The uniqueness of N’-(4-Chloro-2-methylphenyl)-N-methyl-N-prop-2-yn-1-ylmethanimidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
105687-50-1 |
|---|---|
Molecular Formula |
C12H13ClN2 |
Molecular Weight |
220.70 g/mol |
IUPAC Name |
N'-(4-chloro-2-methylphenyl)-N-methyl-N-prop-2-ynylmethanimidamide |
InChI |
InChI=1S/C12H13ClN2/c1-4-7-15(3)9-14-12-6-5-11(13)8-10(12)2/h1,5-6,8-9H,7H2,2-3H3 |
InChI Key |
PYODMXLJEJZWHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=CN(C)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















